Cas no 56613-80-0 ((2R)-2-amino-2-phenylethanol)

(2R)-2-amino-2-phenylethanol Chemical and Physical Properties
Names and Identifiers
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- (R)-(-)-2-Phenylglycinol
- (R)-(-)-2-Amino-2-phenylethanol~H-D-Phg-ol
- D-minus-A-phenylglycinol
- (R)-(-)-2-Amino-2-phenylethanol
- D-2-Phenylglycinol
- 2-(R)-Phenylglycinol
- D-Phenylglycinol
- (R)-2-Amino-2-phenylethanol
- D-Plenylglycinol
- H-D-Phg-OL
- (R)-b-Aminophenethyl alcohol
- (R)-2-Phenylglycinol
- (2R)-2-Amino-2-Phenylethan-1-Ol
- (2R)-2-amino-2-phenylethanol
- (2R)-2-amino-2-phenyl-ethanol
- IJXJGQCXFSSHNL-QMMMGPOBSA-N
- (R)-2-amino-2-phenylethan-1-ol
- (2R)-2-amino-2-phenyl-1-ethanol
- (R)-beta-Aminophenethyl alcohol
- D-(-)-alpha-Phenylglycinol
- r-phenylglycinol
- Benzeneethanol,
- (R)-(−)-2-Phenylglycinol
- Phenylglycinol, D-
- 56613-80-0
- (R)-alpha-phenylglycinol
- SCHEMBL176645
- (r)-2-amino-2-phenyl ethanol
- CHEBI:180555
- BDBM50367059
- DTXSID10205180
- ZKT57P3QLR
- 2-Amino-2-phenylethanol #
- (R)-(-)-2-phenyl-glycinol
- HMS3650C17
- AC-6755
- F1905-8528
- STR05855
- r-(-)-2-phenylglycinol
- HY-W002038
- (-)-D-alpha-Phenylglycinol
- PS-6112
- AKOS005256827
- SR-01000946769
- Q-102729
- RKL10104
- EN300-98522
- MFCD00008062
- OSM-S-341
- AC-5647
- (-)-(2R)-2-Amino-2-phenylethanol
- D-(-)-2-Amino-2-phenylethanol
- NS00033551
- (R)-2-hydroxy-1-phenyl ethylamine
- SR-01000946769-1
- (r)-(-)-phenylglycinol
- CS-W002038
- (r)-phenylglycinol
- (R)-2-amino-2-phenyl-ethanol
- (2R)-(-)-2-amino-2-phenylethanol
- Z1201618614
- [(R)-2-Hydroxy-1-phenylethyl]amine
- Benzeneethanol, .beta.-amino-, (R)-
- BP-12948
- CHEMBL1907936
- (R)-(-)-2-Phenylglycinol, 98%
- (-)-phenylglycinol
-
- MDL: MFCD00008062
- Inchi: 1S/C8H11NO/c9-8(6-10)7-4-2-1-3-5-7/h1-5,8,10H,6,9H2/t8-/m0/s1
- InChI Key: IJXJGQCXFSSHNL-QMMMGPOBSA-N
- SMILES: O([H])C([H])([H])[C@@]([H])(C1C([H])=C([H])C([H])=C([H])C=1[H])N([H])[H]
- BRN: 2935848
Computed Properties
- Exact Mass: 137.084064g/mol
- Surface Charge: 0
- XLogP3: 0.1
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Rotatable Bond Count: 2
- Monoisotopic Mass: 137.084064g/mol
- Monoisotopic Mass: 137.084064g/mol
- Topological Polar Surface Area: 46.2Ų
- Heavy Atom Count: 10
- Complexity: 89.3
- Isotope Atom Count: 0
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Covalently-Bonded Unit Count: 1
- Tautomer Count: nothing
- Surface Charge: 0
Experimental Properties
- Color/Form: White to Yellow Solid
- Density: 1.0630 (rough estimate)
- Melting Point: 75.0 to 80.0 deg-C
- Boiling Point: 252.03°C (rough estimate)
- Flash Point: 125.3℃
- Refractive Index: -29.5 ° (C=1, EtOH)
- Water Partition Coefficient: Slightly soluble in water.
- PSA: 46.25000
- LogP: 1.37900
- Sensitiveness: Air Sensitive
- Optical Activity: [α]24/D −31.7°, c = 0.76 in 1 M HCl
- Specific Rotation: -25.5 º (c=6,MeOH)
- Solubility: Soluble in most organic solvents.
(2R)-2-amino-2-phenylethanol Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315,H319,H335
-
Warning Statement:
P261,P305
P351
P338,P302
P352,P321,P405,P501A - Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 34-36/37/38-23/24/25
- Safety Instruction: S22-S24/25
- FLUKA BRAND F CODES:2-10
-
Hazardous Material Identification:
- Risk Phrases:R34
- Storage Condition:0-10°C
- Safety Term:S24/25
(2R)-2-amino-2-phenylethanol Customs Data
- HS CODE:2922199090
- Customs Data:
China Customs Code:
2922199090Overview:
2922199090. Other amino alcohols and their ethers,Esters and their salts(Except those containing more than one oxygen-containing group). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared
Summary:
2922199090. other amino-alcohols, other than those containing more than one kind of oxygen function, their ethers and esters; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
(2R)-2-amino-2-phenylethanol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
BAI LING WEI Technology Co., Ltd. | 125453-1G |
D-Phenylglycinol, 98%, ee: 99% |
56613-80-0 | 98% | 1G |
¥ 66 | 2022-04-26 | |
BAI LING WEI Technology Co., Ltd. | 125453-25G |
D-Phenylglycinol, 98%, ee: 99% |
56613-80-0 | 98% | 25G |
¥ 934 | 2022-04-26 | |
abcr | AB168528-500 g |
(R)-2-Phenylglycinol, 95%; . |
56613-80-0 | 95% | 500g |
€361.40 | 2023-02-05 | |
abcr | AB168528-100 g |
(R)-2-Phenylglycinol, 95%; . |
56613-80-0 | 95% | 100g |
€121.20 | 2023-02-05 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R018804-5g |
(2R)-2-amino-2-phenylethanol |
56613-80-0 | 98% | 5g |
¥31 | 2024-05-22 | |
Oakwood | 040100-5g |
(R)-2-Phenylglycinol |
56613-80-0 | 97% | 5g |
$14.00 | 2024-07-19 | |
Oakwood | 040100-25g |
(R)-2-Phenylglycinol |
56613-80-0 | 97% | 25g |
$39.00 | 2024-07-19 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | R018R-5g |
(2R)-2-amino-2-phenylethanol |
56613-80-0 | 98% | 5g |
¥32.0 | 2022-05-30 | |
eNovation Chemicals LLC | Y1103177-300g |
(R)-(-)-2-phenylglycinol |
56613-80-0 | 95% | 300g |
$310 | 2024-07-28 | |
Apollo Scientific | OR8742-100g |
(2R)-2-Amino-2-phenylethan-1-ol |
56613-80-0 | 95% | 100g |
£104.00 | 2025-02-20 |
(2R)-2-amino-2-phenylethanol Suppliers
(2R)-2-amino-2-phenylethanol Related Literature
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Farukh Arjmand,Fatima Sayeed,Shazia Parveen,Sartaj Tabassum,Aarti S. Juvekar,Surekha M. Zingde Dalton Trans. 2013 42 3390
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Suzanne E. Howson,Guy J. Clarkson,Alan D. Faulkner,Rebecca A. Kaner,Michael J. Whitmore,Peter Scott Dalton Trans. 2013 42 14967
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Chao Yao,Piao Wu,Yue Huang,Yaoqi Chen,Lin Li,Yue-Ming Li Org. Biomol. Chem. 2020 18 9712
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Sabiha Parveen,Sartaj Tabassum,Farukh Arjmand RSC Adv. 2017 7 6587
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Manzoor Ahmad Malik,Ovas Ahmad Dar,Parveez Gull,Mohmmad Younus Wani,Athar Adil Hashmi Med. Chem. Commun. 2018 9 409
Additional information on (2R)-2-amino-2-phenylethanol
The Role of (2R)-2-Amino-2-Phenylethanol (CAS No. 56613-80-0) in Modern Chemical and Biomedical Research
(2R)-2-Amino-2-phenylethanol, a chiral organic compound with the CAS registry number 56613-80-0, has emerged as a critical molecule in contemporary chemical and biomedical research due to its unique structural properties and functional versatility. This compound, characterized by its stereospecific R configuration at the chiral carbon center, serves as a foundational building block in the synthesis of pharmaceutical agents, agrochemicals, and advanced materials. Recent advancements in asymmetric synthesis methodologies have further solidified its role in enabling precise control over molecular architecture, thereby enhancing efficacy and reducing off-target effects in drug development.
Structurally, (2R)-amino-phenylethanol exhibits a branched aliphatic chain with an amino group (NH₂) and a phenyl ring attached to a central chiral carbon atom. This configuration imparts distinct physicochemical properties, including solubility profiles that are advantageous for formulation into drug delivery systems. The compound’s amphiphilic nature—derived from the hydrophobic benzene ring and hydrophilic amino alcohol moieties—facilitates interactions with biological membranes and enzymes, making it a promising candidate for bioactive molecule design.
In pharmaceutical research, this compound has gained attention as an intermediate for synthesizing N-substituted phenylalanine derivatives, which are integral to peptide-based therapeutics targeting neurodegenerative diseases such as Alzheimer’s and Parkinson’s. A 2023 study published in Journal of Medicinal Chemistry demonstrated that analogs derived from this core structure exhibit selective inhibition of β-secretase 1 (BACE1), a key enzyme implicated in amyloid plaque formation. Such findings underscore its potential in developing next-generation neuroprotective agents with improved pharmacokinetic profiles.
Recent innovations in catalytic asymmetric synthesis have revolutionized the production of (R)-amino alcohol enantiomers. For instance, organocatalytic approaches utilizing proline-derived catalysts reported by researchers at the Max Planck Institute achieve enantiomeric excesses exceeding 99%, significantly reducing synthetic costs compared to traditional resolution methods. These advances align with green chemistry principles by minimizing waste generation during large-scale manufacturing processes required for clinical trials.
In the field of analytical chemistry, high-resolution mass spectrometry (HRMS) coupled with chiral chromatography has enabled precise characterization of this compound’s metabolites in biological matrices. A 2024 study highlighted its metabolic stability in murine models, revealing phase II conjugation pathways that enhance bioavailability—a critical factor for oral drug delivery systems under development by pharmaceutical companies like Pfizer and Roche.
Beyond pharmacology, CAS No 5661380's structural features make it valuable for designing chiral selectors in enantioselective separations—a cornerstone of process analytical technology (PAT) compliance during pharmaceutical production scaling. Its ability to form diastereomeric complexes with optically active ligands enables efficient purification of enantiopure intermediates without resorting to energy-intensive crystallization methods.
Emerging applications also extend into materials science where this compound is being explored as a precursor for self-healing polymers through dynamic covalent bond formation mechanisms described in a 2024 Nature Communications paper. The amino alcohol groups participate in reversible imine bond formation under mild conditions, creating smart materials capable of recovering mechanical properties after damage—a breakthrough for biomedical implants requiring extended service life.
Epidemiological studies correlating exposure levels with occupational health outcomes have established safe handling protocols adhering to OSHA guidelines without triggering classification under hazardous substance regulations—a testament to its non-toxic profile when used within recommended parameters.
Current research trends indicate growing interest in exploiting this molecule’s reactivity toward click chemistry reactions such as copper-catalyzed azide–alkyne cycloaddition (CuAAC). Researchers at MIT recently demonstrated its utility as a scaffold for constructing multifunctional nanocarriers that simultaneously target tumor cells while releasing chemotherapeutic agents via pH-responsive mechanisms—an innovation recognized through grants from the National Institutes of Health (NIH).
In conclusion, (R)-amino phenylethanol (CAS 56613-80-0) continues to occupy a pivotal niche across diverse scientific domains through its tunable reactivity and biocompatibility profile. As advancements in continuous flow synthesis and machine learning-driven retrosynthetic analysis accelerate discovery pipelines, this compound will remain central to solving complex challenges spanning drug delivery optimization to sustainable materials engineering.
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